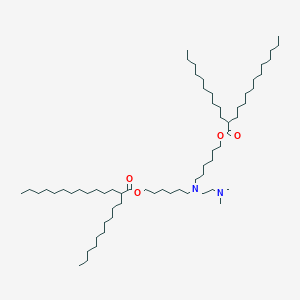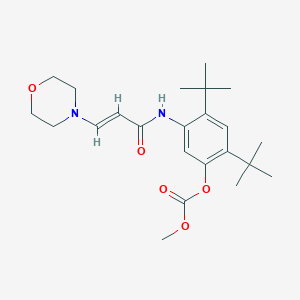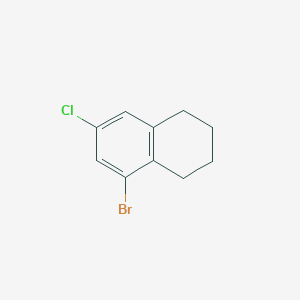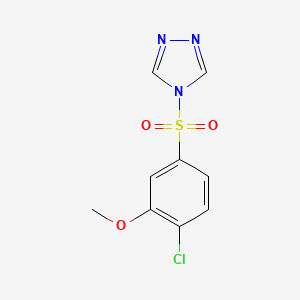
((2-(Dimethylamino)ethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-decyltetradecanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2-(Dimethylamino)ethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-decyltetradecanoate) is a synthetic lipid compound. It is a colorless oily material that has gained attention for its role in the formulation of lipid nanoparticles (LNPs). These nanoparticles are crucial in the delivery of nucleic acids, such as mRNA, in various therapeutic applications, including vaccines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of ((2-(Dimethylamino)ethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-decyltetradecanoate) involves a multi-step synthetic process. One of the key steps is a reductive amination reaction. In this step, 4-aminobutanol is condensed with a lipid aldehyde, using sodium triacetoxyborohydride as the reducing agent to convert the intermediate imines to the amine of the product .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common to verify the purity and composition of the synthesized lipid .
Analyse Des Réactions Chimiques
Types of Reactions
((2-(Dimethylamino)ethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-decyltetradecanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents like sodium triacetoxyborohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium triacetoxyborohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield oxidized lipid derivatives, while reduction can produce reduced forms of the lipid. Substitution reactions can result in the formation of new lipid compounds with different functional groups .
Applications De Recherche Scientifique
((2-(Dimethylamino)ethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-decyltetradecanoate) has several scientific research applications:
Chemistry: It is used in the synthesis of lipid nanoparticles for the delivery of nucleic acids.
Biology: The compound is employed in the study of lipid-based delivery systems and their interactions with biological membranes.
Mécanisme D'action
The mechanism of action of ((2-(Dimethylamino)ethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-decyltetradecanoate) involves its ability to form lipid nanoparticles that encapsulate nucleic acids. Below physiological pH, the compound becomes protonated at the nitrogen atom, yielding an ammonium cation that is attracted to the anionic messenger RNA (mRNA). This interaction facilitates the uptake of the mRNA into cells via receptor-mediated endocytosis. Once inside the cell, the acidic environment within the endosome fully protonates the compound, leading to the release of the mRNA into the cytoplasm for translation and expression of the target protein .
Comparaison Avec Des Composés Similaires
Similar Compounds
((4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate): Another synthetic lipid used in mRNA vaccine formulations.
1,2-Distearoyl-sn-glycero-3-phosphocholine: A phospholipid used in lipid nanoparticle formulations.
Cholesterol: Commonly used in lipid nanoparticles to enhance stability.
Uniqueness
((2-(Dimethylamino)ethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-decyltetradecanoate) is unique due to its specific structure that allows for efficient encapsulation and delivery of nucleic acids. Its ability to form stable nanoparticles and facilitate the release of mRNA in the cytoplasm makes it a valuable component in modern therapeutic applications .
Propriétés
Formule moléculaire |
C64H128N2O4 |
|---|---|
Poids moléculaire |
989.7 g/mol |
Nom IUPAC |
6-[6-(2-decyltetradecanoyloxy)hexyl-[2-(dimethylamino)ethyl]amino]hexyl 2-decyltetradecanoate |
InChI |
InChI=1S/C64H128N2O4/c1-7-11-15-19-23-27-29-33-37-45-53-61(51-43-35-31-25-21-17-13-9-3)63(67)69-59-49-41-39-47-55-66(58-57-65(5)6)56-48-40-42-50-60-70-64(68)62(52-44-36-32-26-22-18-14-10-4)54-46-38-34-30-28-24-20-16-12-8-2/h61-62H,7-60H2,1-6H3 |
Clé InChI |
MYOCHSPMWASXIO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(CCCCCCCCCC)C(=O)OCCCCCCN(CCCCCCOC(=O)C(CCCCCCCCCC)CCCCCCCCCCCC)CCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13362916.png)


![N-(4-tert-butylphenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13362942.png)
![Methyl 5-methylbenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13362943.png)

![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-{[1-(propan-2-yl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B13362946.png)
![3-(6-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B13362952.png)
![N-{5-amino-2-[(2,4-dichlorobenzyl)oxy]-3-methylphenyl}acetamide](/img/structure/B13362961.png)



